molecular formula C13H14N2O5S B15132189 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate

1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate

Cat. No.: B15132189
M. Wt: 310.33 g/mol
InChI Key: UGTANKHURIUUEZ-UHFFFAOYSA-N
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Description

1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in numerous natural products and drugs, playing a crucial role in cell biology . This compound, like other indole derivatives, exhibits various biologically vital properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate involves several steps, typically starting with the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole core . The subsequent steps involve methylation and sulfonation to introduce the methoxy and methyl hydrogen sulfate groups, respectively. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce halogenated or nitrated indoles .

Scientific Research Applications

1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

1-methoxypyrido[2,3-b]indole;methyl hydrogen sulfate

InChI

InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)

InChI Key

UGTANKHURIUUEZ-UHFFFAOYSA-N

Canonical SMILES

CON1C=CC=C2C1=NC3=CC=CC=C23.COS(=O)(=O)O

Origin of Product

United States

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